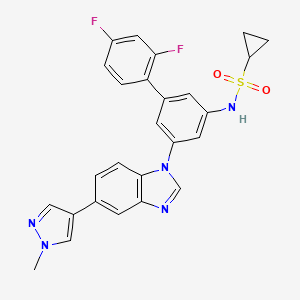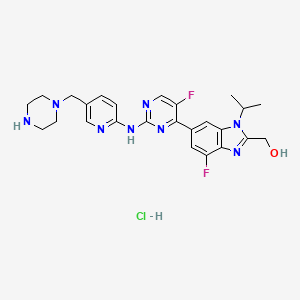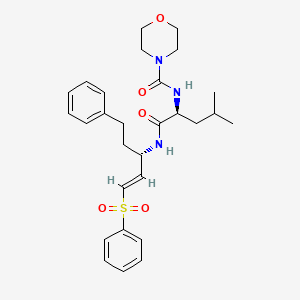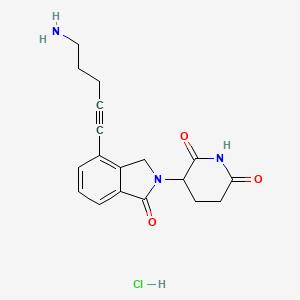
Lenalidomide-propargyl-C2-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-propargyl-C2-NH2 (hydrochloride) is a synthetic compound that incorporates a cereblon ligand for the E3 ubiquitin ligase and a linker. This compound is primarily used in the design of proteolysis targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins. Lenalidomide-propargyl-C2-NH2 (hydrochloride) is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-propargyl-C2-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core lenalidomide structure. The propargyl group is introduced through a substitution reaction, where a suitable leaving group on the lenalidomide molecule is replaced by a propargylamine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Lenalidomide-propargyl-C2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-propargyl-C2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The alkyne group undergoes CuAAC with azide-containing molecules.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Hydrochloric Acid: Used to form the hydrochloride salt.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile, used in various reaction steps.
Major Products
PROTACs: When used in PROTAC design, the major products are chimeric molecules capable of degrading target proteins.
Cycloaddition Products: Resulting from CuAAC reactions with azide-containing molecules.
Scientific Research Applications
Lenalidomide-propargyl-C2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the design of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialized research chemicals and reagents
Mechanism of Action
The primary mechanism of action of Lenalidomide-propargyl-C2-NH2 (hydrochloride) involves its role in PROTACs. The cereblon ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
Comparison with Similar Compounds
Lenalidomide-propargyl-C2-NH2 (hydrochloride) can be compared with other similar compounds used in PROTAC design:
Thalidomide: Another cereblon ligand used in PROTACs, but with different linker chemistry.
Pomalidomide: Similar to lenalidomide but with modifications that enhance its binding affinity to cereblon.
Lenalidomide: The parent compound, used as a therapeutic agent and in PROTAC design.
The uniqueness of Lenalidomide-propargyl-C2-NH2 (hydrochloride) lies in its propargyl group, which allows for click chemistry applications, making it versatile for various research purposes .
Properties
IUPAC Name |
3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOSTNDZFIDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,9S)-11-[(2S,3S)-2-amino-3-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8093311.png)
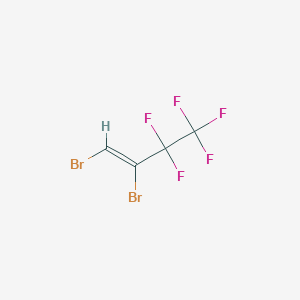
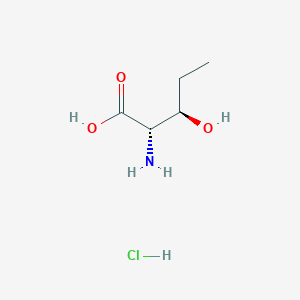
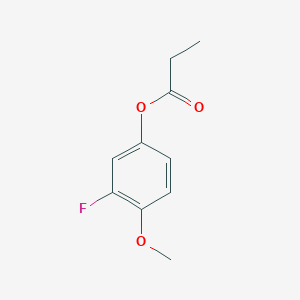

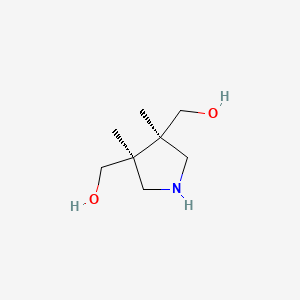
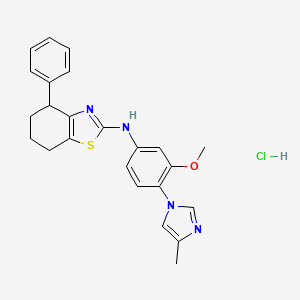
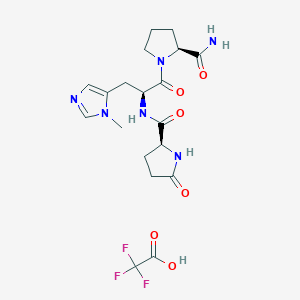

![3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole](/img/structure/B8093346.png)

